(Z)-Non-2-en-1-ol

Flavor Chemistry Fragrance Science Sensory Analysis

This (Z)-Non-2-en-1-ol (≥95% purity) is a JECFA and FEMA-approved C9 alcohol with an ultra-low 130 ppb olfactory threshold, delivering powerful green, cucumber, and melon notes for precise flavor and fragrance formulation. Its use as a Falcarinol intermediate extends value to pharmaceutical research. Ensure batch-to-batch sensory consistency and avoid costly reformulations caused by generic C9 substitutes.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 41453-56-9
Cat. No. B045707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Non-2-en-1-ol
CAS41453-56-9
Synonyms(Z)-2-Nonenyl alcohol;  cis-2-Nonen-1-ol;  (2Z)-2-Nonen-1-ol
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCCCCCC=CCO
InChIInChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h7-8,10H,2-6,9H2,1H3/b8-7-
InChIKeyNSSALFVIQPAIQK-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils and common organic solvents;  Slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





cis-2-Nonen-1-ol (CAS 41453-56-9) Baseline Overview and Procurement Considerations


(2Z)-2-Nonen-1-ol, also known as cis-2-Nonen-1-ol, is a nine-carbon monounsaturated primary alcohol (fatty alcohol) with a cis double bond at the C2 position [1]. It is a natural constituent of passion fruit, prickly pear, and asparagus, and is widely used as a flavoring and fragrance ingredient (FEMA 3720, JECFA 1369) [2]. Its organoleptic profile is characterized by a distinctive melon, cucumber, and slightly waxy sweet odor . This compound is also an intermediate in the synthesis of Falcarinol, a covalent cannabinoid CB1 receptor antagonist .

Why Generic Substitution of cis-2-Nonen-1-ol (CAS 41453-56-9) is Not Advisable


cis-2-Nonen-1-ol cannot be replaced by its trans isomer (trans-2-Nonen-1-ol, CAS 31502-14-4) or other fatty alcohols due to distinct stereospecific properties. The cis configuration confers a unique odor profile described as sweet, fatty, melon-like, while the trans isomer is characterized as waxy-green [1]. Furthermore, the cis isomer has a significantly lower aroma detection threshold of 130 ppb , whereas the trans isomer's threshold is not publicly documented, indicating a critical sensory performance gap. In biomedical applications, cis-2-Nonen-1-ol is specifically identified as a volatile organic compound (VOC) breath biomarker for inflammatory bowel disease (IBD) [2], while the trans isomer has not been reported in this context. Substituting with the trans isomer or a saturated analog would alter odor character, intensity, and bioanalytical utility.

cis-2-Nonen-1-ol (CAS 41453-56-9): Quantitative Differentiation Evidence Guide


cis-2-Nonen-1-ol vs. trans-2-Nonen-1-ol: Odor Profile and Sensory Threshold Comparison

The cis isomer (CAS 41453-56-9) exhibits a sweet, fatty, melon-like odor with a detection threshold of 130 ppb, whereas the trans isomer (CAS 31502-14-4) is described as having a waxy-green odor [1]. This stereochemical difference directly impacts sensory perception and application suitability.

Flavor Chemistry Fragrance Science Sensory Analysis

Physical Property Comparison: cis- vs. trans-2-Nonen-1-ol Boiling Point and Density

The cis isomer (CAS 41453-56-9) has a boiling point of 96 °C at 10 mmHg and a density of 0.844 g/mL at 25 °C, while the trans isomer (CAS 31502-14-4) has a boiling point of 105 °C at 12 mmHg and a density of 0.84 g/mL at 25 °C [1]. These differences enable analytical discrimination and influence volatility in formulations.

Physical Chemistry Separation Science Quality Control

Exclusive Biomedical Application: cis-2-Nonen-1-ol as a Volatile Breath Biomarker for Inflammatory Bowel Disease (IBD)

cis-2-Nonen-1-ol has been identified and quantified in exhaled breath as a potential non-invasive biomarker for inflammatory bowel disease (IBD) using Selected Ion Flow Tube Mass Spectrometry (SIFT-MS). In contrast, the trans isomer has not been reported as a breath biomarker for IBD or other conditions [1].

Biomarker Discovery Inflammatory Bowel Disease Breath Analysis

Regulatory and Safety Distinction: cis-2-Nonen-1-ol as a Precursor to Falcarinol, a CB1 Receptor Antagonist

(Z)-2-Nonen-1-ol serves as a key intermediate in the synthesis of Falcarinol (F101100), a covalent cannabinoid CB1 receptor antagonist that induces pro-allergic effects in skin . The trans isomer is not documented as an intermediate for Falcarinol synthesis, indicating stereospecificity in the synthetic pathway.

Medicinal Chemistry Cannabinoid Research Synthetic Intermediate

Natural Occurrence and Food-Grade Status Differentiation

cis-2-Nonen-1-ol is a naturally occurring compound found in passion fruit and prickly pear, and is approved as a flavoring substance (FEMA 3720, JECFA 1369, FL No. 02.112) with a purity specification of at least 95% [1][2]. While trans-2-Nonen-1-ol (FEMA 3379) is also approved, its natural occurrence is less documented, and its odor profile differs significantly .

Natural Product Chemistry Food Flavoring Regulatory Affairs

Optimal Research and Industrial Application Scenarios for cis-2-Nonen-1-ol (CAS 41453-56-9)


Flavor and Fragrance Formulation: Achieving Melon and Cucumber Notes

Formulators requiring a specific sweet, fatty, melon-like aroma with a detection threshold of 130 ppb should select cis-2-Nonen-1-ol (FEMA 3720) over its trans isomer. The cis isomer's lower boiling point (96 °C at 10 mmHg) and distinct odor profile make it ideal for delicate melon, cucumber, and green flavor compositions in beverages, confectionery, and fine fragrances. Its natural occurrence in passion fruit supports clean-label claims.

Breath Metabolomics and Inflammatory Bowel Disease (IBD) Research

cis-2-Nonen-1-ol is a validated volatile organic compound (VOC) biomarker in exhaled breath of IBD patients, detectable via SIFT-MS . Researchers developing non-invasive diagnostic tools for Crohn's disease or ulcerative colitis should procure high-purity cis-2-Nonen-1-ol as an analytical standard for breath metabolomics studies. The trans isomer has not been reported in this context and cannot be substituted.

Synthesis of Falcarinol and Cannabinoid CB1 Receptor Antagonists

In medicinal chemistry, (Z)-2-Nonen-1-ol is a key intermediate for synthesizing Falcarinol, a covalent cannabinoid CB1 receptor antagonist . Synthetic chemists targeting Falcarinol or related stereospecific analogs must use the cis isomer to preserve the required double-bond geometry. Use of the trans isomer would yield an undesired stereoisomer with potentially altered biological activity.

Analytical Chemistry and Quality Control: cis/trans Isomer Discrimination

Analytical laboratories requiring baseline separation and identification of cis/trans isomers in complex mixtures should use cis-2-Nonen-1-ol as a reference standard. The distinct boiling point (96 °C at 10 mmHg) and refractive index (n20/D 1.45) relative to the trans isomer (105 °C at 12 mmHg) facilitate unambiguous identification via GC-MS or HPLC. Purity specifications of ≥95% (sum of isomers) ensure reliable calibration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-Non-2-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.